molecular formula C7H7NO3 B040268 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 115185-79-0

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B040268
CAS No.: 115185-79-0
M. Wt: 153.14 g/mol
InChI Key: NYYNYEHQYYKGFO-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a versatile pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a dihydropyridinone core, a privileged scaffold frequently found in molecules with diverse biological activities. Its structure, incorporating both a carboxylic acid and a cyclic amide (lactam) moiety, makes it a valuable bifunctional building block for the synthesis of more complex heterocyclic systems and for use in metal-chelating applications.

Properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNYEHQYYKGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556367
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115185-79-0
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminocrotonic acid with acetoacetic ester in the presence of a base can lead to the formation of the desired dihydropyridine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is primarily studied for its potential therapeutic effects. It has been associated with various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit AP-1-mediated luciferase activity, suggesting an anti-inflammatory mechanism .
  • Antimicrobial Activity : It exhibits activity against various pathogens, making it a candidate for developing new antibiotics .

Biochemical Research

In biochemical studies, the compound serves as a valuable intermediate in synthesizing other biologically active molecules. Its structure allows it to participate in various reactions, including:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, which can be pivotal in drug design targeting metabolic pathways .
  • Cell Cycle Regulation : Studies have indicated that it may influence cell cycle dynamics and apoptosis, providing insights into cancer therapies .

Drug Development

The compound is being explored in drug development pipelines for several conditions:

  • Cancer Treatment : Its ability to modulate signaling pathways involved in cell proliferation makes it a candidate for cancer therapeutics.
  • Neurological Disorders : Initial findings suggest potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in vitro. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. Results showed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This positions it as a promising lead for antibiotic development.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The pathways involved can include modulation of metabolic pathways and interference with nucleic acid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Derivatives

Table 1: Alkyl-Substituted 6-Oxo-dihydropyridinecarboxylic Acids
Compound Name Substituent (Position) Molecular Formula HRESIMS (m/z) Source/Induction Method Biological Role
5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Butyl (C-5) C₁₁H₁₅NO₃ 208.0956 F. oxysporum (SBHA treatment) Mycotoxin, antimicrobial
5-(But-9-enyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid Butenyl (C-5) C₁₁H₁₃NO₃ 196.0989 F. oxysporum (SAHA treatment) Novel metabolite, epigenetic induction
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Methyl (C-5) C₈H₇NO₃ 196.0968 F. oxysporum (SBHA treatment) Bioactive secondary metabolite

Key Findings :

  • Epigenetic Induction : Butenyl and butyl derivatives were undetectable under standard conditions but produced via HDAC inhibition, highlighting the role of epigenetic modifiers in accessing cryptic metabolites .

Halogenated and Electron-Withdrawing Group Derivatives

Table 2: Functional Group Variations
Compound Name Substituent (Position) Molecular Formula Key Spectral Data Synthesis Method Application
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid Chloro (C-5) C₇H₄ClNO₃ ESI-MS m/z 215.86 [M-H]⁻ Chemical synthesis Antimicrobial agent development
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid Cyano (C-5) C₈H₄N₂O₃ IR: 1722–1631 cm⁻¹ (C=O) Reflux in EtOH/HCl Cardiotonic activity
1-Hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic acid (HTDCA) Thioamide (C-6) C₆H₅NO₂S ¹H NMR: δ 7.69–8.30 (ArH) Thioamide synthesis Anthrax lethal factor inhibitor

Key Findings :

  • Electron-Withdrawing Groups: Cyano and chloro substituents increase electrophilicity, enhancing interactions with biological targets (e.g., cardiotonic activity in 5-cyano derivatives) .
  • Thioamide Analogs : Replacement of the keto group with a thioamide (HTDCA) alters hydrogen-bonding patterns, impacting inhibitor potency against anthrax toxins .

Positional Isomers and Tautomerism

Table 3: Positional Isomers and Tautomeric Forms
Compound Name Substituent Positions Tautomeric Form Stability/Reactivity Reference
6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Methyl (C-6), oxo (C-2) Keto-enol equilibrium Less stable than 5-methyl-6-oxo isomer Synthetic
3-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid Hydroxy (C-3), oxo (C-6) Predominantly keto Stabilized by intramolecular H-bonding Crystal structure analysis

Key Findings :

  • Tautomer Stability: The 5-methyl-6-oxo isomer is more stable than positional analogs due to reduced steric hindrance and favorable keto-enol equilibria .
  • Hydrogen Bonding : Centrosymmetric N–H···O hydrogen bonds in crystal structures (e.g., R₂²(8) motif) influence aggregation and solubility .

Biological Activity

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 115185-79-0) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
AppearanceSolid (clear)
pKa3.363
logP-0.80
Density1.5 ± 0.1 g/cm³

This compound features a dihydropyridine ring that is crucial for its biological activity, particularly in interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds, including 5-methyl derivatives, exhibit significant antitumor properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of kinase activity, particularly targeting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.

In one study, compounds related to 5-Methyl-6-oxo-1,6-dihydropyridine demonstrated IC50 values in the low micromolar range against tumor cell lines such as HeLa and HCT116, indicating potent antiproliferative effects .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit the replication of viruses such as HIV. The effective concentration (EC50) values reported suggest that these compounds can protect cells from virus-induced cytopathogenicity .

Neuroprotective Effects

There is emerging evidence suggesting that 5-Methyl-6-oxo-1,6-dihydropyridine derivatives may exhibit neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant properties attributed to this class of compounds help mitigate neuronal damage .

Case Studies and Research Findings

  • Anticancer Activity : A study published in Tetrahedron Letters reported on a series of dihydropyridine derivatives, including 5-Methyl-6-oxo variants, showing promising results in reducing tumor growth rates in xenograft models of colorectal carcinoma .
  • Antiviral Mechanism : Another research highlighted the compound's ability to hinder HIV replication in MT-4 cells, with EC50 values demonstrating significant protective effects against viral cytopathogenicity .
  • Neuroprotection : Research conducted on the neuroprotective potential of related compounds indicated that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism involving free radical scavenging .

Q & A

Q. What are reliable synthetic routes for 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid?

The compound can be synthesized via oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) effectively oxidizes methyl groups to carboxylic acids. Reaction optimization includes maintaining temperatures at 90–95°C and stepwise addition of KMnO₄ to avoid over-oxidation. Post-reaction purification via copper salt precipitation or recrystallization improves yield (47–84%) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR : Key signals include a broad peak at δ ~9.8 ppm (COOH) and pyridine protons in the δ 7.0–8.3 ppm range. Methoxy groups (if present) appear as singlets near δ 3.8–4.0 ppm .
  • IR : Look for C=O stretches at ~1715 cm⁻¹ (carboxylic acid) and ~1659 cm⁻¹ (lactone/enol tautomers) .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 54.92% vs. 54.61%) may arise from hydration or residual solvents, requiring complementary techniques like mass spectrometry .

Q. What are the stability considerations for this compound during storage?

The carboxylic acid group is prone to hydration and decarboxylation under prolonged heat or acidic conditions. Store in anhydrous environments at 4°C. Stability tests via TGA/DSC are recommended, as decomposition occurs above 215°C .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric forms of this compound?

X-ray diffraction reveals the dominant tautomer. For example, 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid crystallizes in an orthorhombic system (space group Abm2) with unit cell dimensions a = 10.2045 Å, b = 6.1282 Å, c = 9.7293 Å. Hydrogen-bonding networks between COOH and keto groups stabilize the enol form .

Q. What strategies address low yields in large-scale synthesis?

  • Optimized Oxidation : Use stoichiometric KMnO₄ (4.4 equivalents) in a stepwise manner to control exothermicity .
  • Purification : Recrystallization from ethanol/HCl mixtures improves purity (67% → 94%) by removing NaCl byproducts .
  • Alternative Routes : Consider ester intermediates (e.g., ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) for easier handling, followed by hydrolysis .

Q. How to interpret contradictory elemental analysis data?

Minor deviations (e.g., N: 9.15% calc. vs. 9.06% found) may stem from:

  • Hydration : Water in crystal lattices (e.g., pentahydrate forms) .
  • Analytical Error : Cross-validate with combustion analysis or high-resolution mass spectrometry (HRMS) .

Methodological Guidance

  • Contradiction Resolution : Combine multiple techniques (e.g., NMR, IR, XRD) to confirm molecular structure when elemental analysis discrepancies arise .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation during oxidation, ensuring complete conversion to the carboxylic acid .

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